An In-depth Technical Guide to 8-Bromo-5,6-difluoro-2-methylquinoline (CAS 131190-82-4)
An In-depth Technical Guide to 8-Bromo-5,6-difluoro-2-methylquinoline (CAS 131190-82-4)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 8-Bromo-5,6-difluoro-2-methylquinoline, a halogenated quinoline derivative of significant interest in medicinal chemistry and synthetic organic chemistry. This document details its physicochemical properties, outlines a proposed synthetic route based on established chemical principles, discusses its spectroscopic characteristics, and explores its potential applications in drug discovery. Safety and handling protocols are also addressed to ensure its proper use in a laboratory setting. This guide is intended to be a valuable resource for researchers engaged in the synthesis and application of novel heterocyclic compounds.
Introduction
Quinolines are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of numerous natural products and synthetic pharmaceuticals.[1] Their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties, have made them a focal point of drug discovery efforts.[1] The strategic incorporation of fluorine atoms into organic molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and other pharmacokinetic and pharmacodynamic properties.[2] The combination of a quinoline scaffold with bromine and fluorine substituents, as seen in 8-Bromo-5,6-difluoro-2-methylquinoline, presents a unique building block for the development of novel therapeutic agents and functional materials.[3][4] This guide aims to consolidate the available technical information on this compound and provide a framework for its synthesis and characterization.
Physicochemical Properties
8-Bromo-5,6-difluoro-2-methylquinoline is a solid, often appearing as a white to yellow crystalline powder.[5] Its key physicochemical properties are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 131190-82-4 | [5] |
| Molecular Formula | C₁₀H₆BrF₂N | [5] |
| Molecular Weight | 258.06 g/mol | [5] |
| Melting Point | 75-78 °C | [5] |
| Appearance | White to yellow crystalline powder | [5] |
| Solubility | Soluble in organic solvents such as ethanol, dimethyl sulfoxide, and chloroform; poor solubility in water. | [5] |
| Flash Point | 135.133 °C | [3] |
Synthesis of 8-Bromo-5,6-difluoro-2-methylquinoline: A Proposed Route
While a specific, detailed synthesis protocol for 8-Bromo-5,6-difluoro-2-methylquinoline is not widely published, a plausible and chemically sound approach can be derived from the well-established Skraup-Doebner-von Miller reaction.[6][7] This method is commonly used for the synthesis of quinolines from anilines and α,β-unsaturated carbonyl compounds.[8] A detailed protocol for the synthesis of the closely related analog, 8-Bromo-2-methylquinoline, from 2-bromoaniline and crotonaldehyde has been reported and serves as a strong foundation for this proposed synthesis.[9]
The proposed synthesis involves the reaction of 2-bromo-4,5-difluoroaniline with crotonaldehyde in the presence of an acid catalyst and an oxidizing agent.
Proposed Reaction Scheme
Caption: Proposed synthesis of 8-Bromo-5,6-difluoro-2-methylquinoline.
Detailed Proposed Experimental Protocol
This protocol is adapted from the synthesis of 8-Bromo-2-methylquinoline.[9]
Materials:
-
2-Bromo-4,5-difluoroaniline
-
Crotonaldehyde
-
Hydrochloric acid (18%)
-
Boric acid
-
An oxidizing agent (e.g., 2-bromo-4,5-difluoronitrobenzene or arsenic(V) oxide)
-
Anhydrous Zinc Chloride (ZnCl₂)
-
2-Propanol
-
Concentrated Ammonium Hydroxide (NH₄OH)
-
Water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 2-bromo-4,5-difluoroaniline (1.0 eq), boric acid (approximately 1.2 eq), and 18% hydrochloric acid.
-
Heat the mixture to reflux with stirring.
-
Slowly add a mixture of crotonaldehyde (1.2 eq) and the chosen oxidizing agent (0.2 eq) to the refluxing solution over a period of 1 hour.
-
Continue to stir the reaction mixture at reflux (approximately 100 °C) for an additional 2.5 hours.
-
Add an equimolar amount of anhydrous zinc chloride to the reaction mixture and stir vigorously for 30 minutes.
-
After the reaction is complete, cool the mixture in an ice bath.
-
Filter the resulting crude solid and wash it with 2-propanol.
-
Dissolve the solid in water and neutralize the solution to a pH of 8 with concentrated ammonium hydroxide.
-
Cool the neutralized solution to induce precipitation, then filter the solid product.
-
Wash the product with cold water and air dry to obtain 8-Bromo-5,6-difluoro-2-methylquinoline.
-
Further purification can be achieved by recrystallization from a suitable solvent such as ethanol.
Mechanistic Insights and Rationale
The Skraup-Doebner-von Miller reaction proceeds through a series of steps:
-
Michael Addition: The aniline nitrogen of 2-bromo-4,5-difluoroaniline acts as a nucleophile and attacks the β-carbon of crotonaldehyde in a Michael-type 1,4-conjugate addition.
-
Cyclization: The resulting amino-aldehyde undergoes an acid-catalyzed intramolecular cyclization.
-
Dehydration: The cyclized intermediate readily dehydrates to form a dihydroquinoline derivative.
-
Oxidation: The dihydroquinoline is then oxidized to the aromatic quinoline ring system by the oxidizing agent present in the reaction mixture.
The use of boric acid and zinc chloride helps to moderate the often-vigorous nature of the Skraup reaction and can improve yields.[9] The choice of oxidizing agent is critical; while nitrobenzene derivatives are traditional, arsenic-based oxidants can sometimes lead to less violent reactions.
Spectroscopic Characterization (Expected)
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show signals corresponding to the methyl group and the aromatic protons on the quinoline ring.
-
Methyl Protons: A singlet for the methyl group (CH₃) at the 2-position, likely in the range of δ 2.7-2.9 ppm.
-
Aromatic Protons:
-
The proton at the 7-position is expected to be a doublet of doublets due to coupling with the fluorine at the 6-position and the other aromatic proton.
-
The protons on the pyridine ring (at positions 3 and 4) will likely appear as doublets.
-
¹³C NMR Spectroscopy
The carbon NMR spectrum will show distinct signals for each of the 10 carbon atoms in the molecule. The carbons attached to fluorine will exhibit C-F coupling, which can be a useful diagnostic tool.
Mass Spectrometry
The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (258.06 g/mol ). Due to the presence of bromine, a characteristic isotopic pattern with two peaks of nearly equal intensity (for ⁷⁹Br and ⁸¹Br) separated by 2 m/z units will be observed for the molecular ion and any bromine-containing fragments.
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for:
-
C=C and C=N stretching vibrations of the quinoline ring in the 1600-1450 cm⁻¹ region.
-
C-H stretching vibrations of the aromatic and methyl groups around 3000 cm⁻¹.
-
C-F stretching vibrations , which are typically strong and appear in the 1300-1000 cm⁻¹ region.
-
C-Br stretching vibration in the lower frequency region of the spectrum.
Applications in Drug Discovery and Medicinal Chemistry
8-Bromo-5,6-difluoro-2-methylquinoline serves as a valuable intermediate in the synthesis of more complex molecules for drug discovery.[3] The quinoline core is a well-known pharmacophore, and the specific substitution pattern of this compound offers several advantages for medicinal chemists.
-
Antibacterial Agents: Fluoroquinolones are a major class of antibiotics that function by inhibiting bacterial DNA gyrase.[10] The difluoro substitution on the benzene ring of this quinoline derivative makes it an attractive starting point for the synthesis of novel antibacterial agents.
-
Anticancer and Antiviral Research: Quinolines have demonstrated a wide range of biological activities, including potential applications in oncology and virology.[1][6] The presence of halogens can enhance the biological activity and pharmacokinetic properties of these compounds.
-
Versatile Synthetic Intermediate: The bromine atom at the 8-position provides a reactive handle for further functionalization through various cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the construction of diverse chemical libraries for high-throughput screening.[4]
Safety and Handling
While specific toxicity data for 8-Bromo-5,6-difluoro-2-methylquinoline is limited, it should be handled with the care appropriate for a potentially hazardous chemical.[5] The safety data for related bromoquinolines suggests that it may cause skin and eye irritation and respiratory tract irritation.[11]
General Safety Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.[5]
-
Storage: Store in a tightly sealed container in a cool, dry place.
-
Exposure: In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical attention. If inhaled, move to fresh air.[5]
Conclusion
8-Bromo-5,6-difluoro-2-methylquinoline is a synthetically valuable compound with significant potential as a building block in drug discovery and materials science. This technical guide has provided a comprehensive overview of its properties, a plausible and detailed synthetic route, and an analysis of its expected spectroscopic features. The strategic placement of bromo and difluoro substituents on the 2-methylquinoline core makes it a promising scaffold for the development of novel bioactive molecules. As with any chemical compound, proper safety precautions must be observed during its handling and use. Further research into the synthesis and biological evaluation of derivatives of 8-Bromo-5,6-difluoro-2-methylquinoline is warranted to fully explore its potential.
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